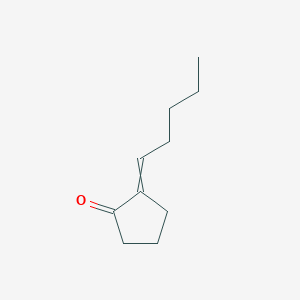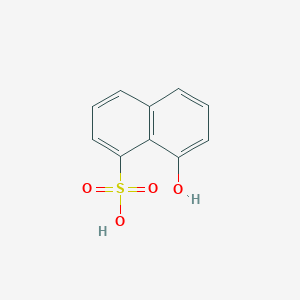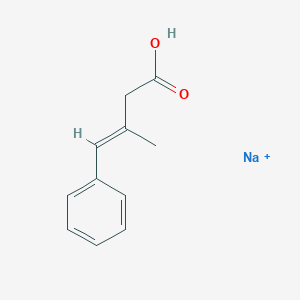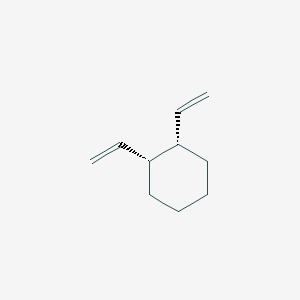![molecular formula C25H46O3Si2 B095158 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- CAS No. 17562-92-4](/img/structure/B95158.png)
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, also known as 11-Oxo, is a synthetic androstane steroid that has been widely studied for its potential use in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various biological processes. In
Mécanisme D'action
The mechanism of action of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is not fully understood, but it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of downstream effects, including changes in gene expression, protein synthesis, and cell proliferation.
Effets Biochimiques Et Physiologiques
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been shown to exhibit a variety of biochemical and physiological effects, including increased muscle mass and strength, improved insulin sensitivity, and decreased inflammation. It has also been shown to have anti-cancer properties, particularly in prostate cancer cells, and to exhibit anti-oxidant effects that may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments is its ability to selectively activate the androgen receptor, allowing researchers to investigate the specific effects of androgens on cellular processes. Additionally, the synthesis method for 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is relatively simple and efficient, making it a cost-effective option for researchers. However, there are also some limitations to using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments. For example, its effects may be influenced by other factors such as diet and exercise, making it difficult to isolate the specific effects of the compound. Additionally, its use in humans is not well studied, so its safety and efficacy in this context are not fully understood.
Orientations Futures
There are several future directions for research on 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-. One area of interest is its potential use in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand its mechanisms of action and to investigate its effects in different cell types and under different conditions. Finally, there is a need for more studies on the safety and efficacy of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in humans, particularly with regard to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a silylating agent such as trimethylsilyl trifluoromethanesulfonate to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- for scientific research purposes.
Applications De Recherche Scientifique
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a valuable tool for investigating the mechanisms of these processes. It has also been used to study the effects of androgens on muscle growth and development, as well as to investigate the role of androgens in male sexual function.
Propriétés
Numéro CAS |
17562-92-4 |
|---|---|
Nom du produit |
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- |
Formule moléculaire |
C25H46O3Si2 |
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
(3R,5S,8S,9S,10S,11S,13S,14S)-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H46O3Si2/c1-24-14-13-18(27-29(3,4)5)15-17(24)9-10-19-20-11-12-22(26)25(20,2)16-21(23(19)24)28-30(6,7)8/h17-21,23H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,23+,24-,25-/m0/s1 |
Clé InChI |
SVZGBEADGIZYEM-FCROFNNKSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
3α,11β-Bis(trimethylsiloxy)-5α-androstan-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



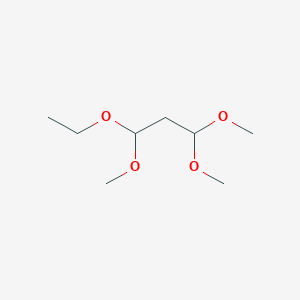
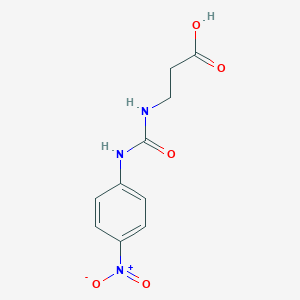
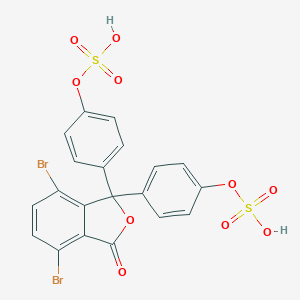
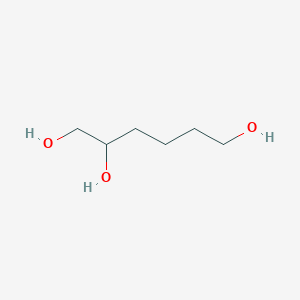
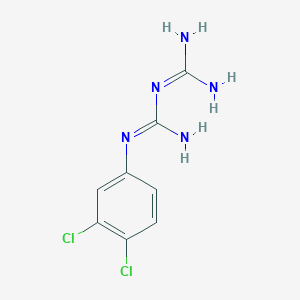
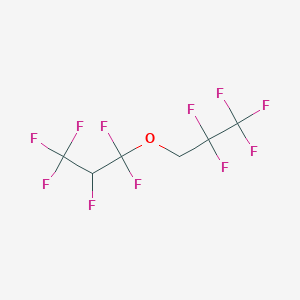
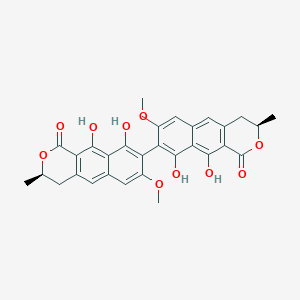
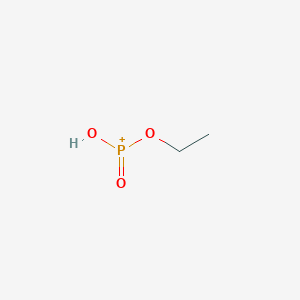
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
